molecular formula C7H14N2OS B13312851 2-(cyclopentylsulfanyl)-N'-hydroxyethanimidamide

2-(cyclopentylsulfanyl)-N'-hydroxyethanimidamide

Cat. No.: B13312851
M. Wt: 174.27 g/mol
InChI Key: FUOWLSXJZINUIK-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N’-hydroxyethanimidamide is an organic compound characterized by the presence of a cyclopentylsulfanyl group attached to an ethanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N’-hydroxyethanimidamide typically involves the reaction of cyclopentylthiol with an appropriate ethanimidamide precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclopentylthiol, ethanimidamide, and a suitable catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(cyclopentylsulfanyl)-N’-hydroxyethanimidamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted ethanimidamide derivatives.

Scientific Research Applications

2-(cyclopentylsulfanyl)-N’-hydroxyethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclopentylsulfanyl)-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C7H14N2OS

Molecular Weight

174.27 g/mol

IUPAC Name

2-cyclopentylsulfanyl-N'-hydroxyethanimidamide

InChI

InChI=1S/C7H14N2OS/c8-7(9-10)5-11-6-3-1-2-4-6/h6,10H,1-5H2,(H2,8,9)

InChI Key

FUOWLSXJZINUIK-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(C1)SC/C(=N/O)/N

Canonical SMILES

C1CCC(C1)SCC(=NO)N

Origin of Product

United States

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